molecular formula C12H22N4O4 B1346396 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone CAS No. 917202-00-7

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone

Cat. No. B1346396
M. Wt: 286.33 g/mol
InChI Key: YMQRFVDFPNPYAN-UHFFFAOYSA-N
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Description

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone, also known as Boc-amidopiperazine (Boc-AP), is an organic compound used in the synthesis of peptides, peptidomimetics, and other pharmaceuticals. Boc-AP is a versatile building block for the synthesis of peptides and peptidomimetics and has been used in a wide range of applications, from drug design to peptide synthesis. Boc-AP is a highly reactive compound, which has enabled its use in the synthesis of peptides and peptidomimetics with a wide range of functionalities.

Scientific Research Applications

Synthesis and Antiviral Research

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone derivatives have been synthesized and evaluated for potential antiviral activities. In a study by Al-Masoudi et al. (2007), derivatives of this compound were explored as non-nucleoside reverse transcriptase inhibitors for their potential use in anti-HIV therapy (Al-Masoudi et al., 2007).

Development of Antagonists and Inhibitors

Compounds derived from 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone have been used in the synthesis of potent antagonists. A study by Kornylov et al. (2017) discussed the use of similar compounds in the development of antagonists for fibrinogen receptors, with implications in pharmaceutical development (Kornylov et al., 2017).

Solid Phase Synthesis Applications

Gonzalez-Gomez et al. (2002) described a new method for the solid phase synthesis of 2-oxo-1,4-piperazines using α-N-Boc-amino aldehydes, showcasing the utility of these compounds in facilitating complex chemical syntheses (Gonzalez-Gomez et al., 2002).

Anti-Cancer Research

In the realm of cancer research, the synthesis of novel compounds derived from 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone has been explored for their potential as VEGFR-II inhibitors, an approach visualized as valuable in cancer management (Aboul-Enein et al., 2017).

Synthesis of Dendritic Melamines

In 2019, Sacalis et al. reported the synthesis of novel dendritic G-2 melamines using compounds related to 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone, demonstrating its utility in advanced materials chemistry (Sacalis et al., 2019).

Electrochemical and Fluorescence Studies

Verma and Singh (2015) conducted electrochemical and fluorescence studies on derivatives of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone, highlighting its multifunctional properties and potential applications in various fields (Verma & Singh, 2015).

properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylpiperazin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O4/c1-12(2,3)20-11(19)14-8-9(17)15-4-6-16(7-5-15)10(13)18/h4-8H2,1-3H3,(H2,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQRFVDFPNPYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138773
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone

CAS RN

917202-00-7
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917202-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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